3-Chloro-5-(3,5-dicarboxyphenyl)phenol
CAS No.: 1261897-35-1
Cat. No.: VC11755887
Molecular Formula: C14H9ClO5
Molecular Weight: 292.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261897-35-1 |
|---|---|
| Molecular Formula | C14H9ClO5 |
| Molecular Weight | 292.67 g/mol |
| IUPAC Name | 5-(3-chloro-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C14H9ClO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
| Standard InChI Key | IXFHAHHHEORLNC-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Cl)O |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Cl)O |
Introduction
Synthesis
The synthesis of 3-Chloro-5-(3,5-dicarboxyphenyl)phenol typically involves multi-step organic reactions starting from commercially available precursors. Below is a general synthetic route:
-
Step 1: Chlorination of Phenol
-
Phenol is chlorinated under controlled conditions to produce 3-chlorophenol.
-
Reagent: Chlorine gas or sodium hypochlorite.
-
Catalyst: Acidic medium.
-
-
Step 2: Electrophilic Substitution
-
The chlorinated phenol undergoes electrophilic substitution with a benzene derivative containing carboxylic acid groups (e.g., 3,5-dicarboxybenzene).
-
Catalyst: Lewis acids such as aluminum chloride (AlCl₃).
-
-
Step 3: Purification
-
The crude product is purified using recrystallization or chromatography.
-
Pharmaceutical Applications
The compound's structure suggests potential biological activity due to its phenolic hydroxyl group and carboxylic acids, which are common in bioactive molecules. It may serve as:
-
An antioxidant agent due to its phenolic nature.
-
A precursor for synthesizing drugs targeting oxidative stress or inflammation.
Materials Science
The compound could be used in:
-
Polymer synthesis as a monomer or cross-linking agent.
-
Development of functional coatings due to its reactive functional groups.
Environmental Chemistry
Phenolic compounds with chlorine substitutions are often studied for their antimicrobial activity and potential use in water treatment processes.
Analytical Characterization
To confirm the identity and purity of 3-Chloro-5-(3,5-dicarboxyphenyl)phenol, analytical techniques are employed:
| Technique | Purpose | Expected Results |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Signals corresponding to aromatic protons, -OH, and -COOH groups. |
| FT-IR Spectroscopy | Functional group identification | Peaks for -OH (~3200 cm⁻¹), -COOH (~1700 cm⁻¹), and C-Cl (~700 cm⁻¹). |
| Mass Spectrometry | Molecular weight determination | m/z peak at ~265 (M+1 ion). |
| UV-Vis Spectroscopy | Electronic transitions in aromatic rings | Absorption peaks in the UV range (~200–300 nm). |
Potential Research Directions
Future studies on this compound could focus on:
-
Biological Activity Testing
-
Screening for antimicrobial, antioxidant, or anti-inflammatory properties.
-
-
Derivatization
-
Modifying the carboxylic acid groups to create esters or amides for pharmaceutical use.
-
-
Environmental Impact Studies
-
Assessing its degradation pathways and toxicity in aquatic systems.
-
This comprehensive analysis highlights the significance of 3-Chloro-5-(3,5-dicarboxyphenyl)phenol as a versatile chemical with diverse applications across scientific disciplines. Further research could unlock its full potential in both industrial and medicinal contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume